4-Hydroxy Triamterene

Overview

Description

Synthesis Analysis

The synthesis of Triamterene derivatives, including those with additional hydroxyl groups in their side chain (hydroxy bases), involves enhancing urine volume and sodium excretion. These hydroxy bases display a stronger antikaliuretic effect than their unhydroxylated counterparts, hinting at the synthesis complexity and the impact of hydroxyl addition on biological activity and chemical properties (Priewer, Spahn, & Mutschler, 1986).

Molecular Structure Analysis

The molecular structure of Triamterene and its derivatives, including 4-Hydroxy Triamterene, reveals the existence of different crystal forms, crystallizing in a face-centered orthorhombic space group with weak hydrogen bonding. This structure indicates the complex molecular interactions and the potential for varied biological activity based on crystal form (Dahl, Ziedrich, Marek, & Paradies, 1989).

Chemical Reactions and Properties

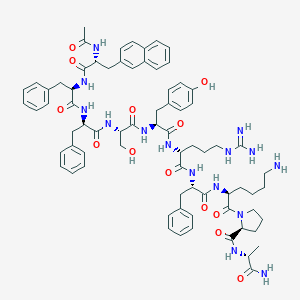

The introduction of a hydroxyl group significantly impacts the chemical reactivity of Triamterene derivatives. Hydroxyl groups participate in various chemical reactions, such as Michael additions, where they react with cysteine, histidine, and lysine amino acids. These reactions are crucial for understanding the biochemical effects and interactions of 4-Hydroxy Triamterene within biological systems (Schaur, 2003).

Physical Properties Analysis

The physical properties of Triamterene, such as its crystalline form and melting points, vary significantly depending on the solvent and the presence of water molecules within the crystal lattice. This variability suggests that 4-Hydroxy Triamterene may also exhibit diverse physical characteristics based on its synthesis and storage conditions, affecting its stability and solubility (Dahl et al., 1989).

Chemical Properties Analysis

The chemical properties of 4-Hydroxy Triamterene can be inferred from studies on Triamterene and its derivatives, highlighting the role of hydroxyl groups in enhancing the antikaliuretic effect and potentially influencing the drug's pharmacodynamics. These properties are critical for developing efficient and targeted therapeutic applications (Priewer et al., 1986).

Scientific Research Applications

Potassium-Sparing Effects in Hypertension : Triamterene has been shown to be useful as an adjunct for thiazide-treated hypertensive patients, decreasing the likelihood of complications from hypokalemia (Spiekerman et al., 1966).

Enhancing Blood Pressure Lowering Effect : It enhances the blood pressure-lowering effect of hydrochlorothiazide in patients with hypertension, potentially improving treatment outcomes (Tu et al., 2015).

Pharmacodynamics of Derivatives : Basic triamterene derivatives increase urine volume and sodium excretion. Hydroxy bases, such as 4-Hydroxy Triamterene, show a stronger antikaliuretic effect than unhydroxylated derivatives (Priewer et al., 1986).

Use in Cirrhosis and Ascites : For patients with cirrhosis and ascites, Triamterene may be beneficial as it rarely increases urinary potassium excretion and often reduces it, thus potentially reducing hypokalemia complications (Ginsberg et al., 1964).

Impact on 5-Hydroxytryptamine Biosynthesis : The effect of Triamterene on 5-hydroxytryptamine biosynthesis depends on the concentration reached in each brain area after administration (Steinberg et al., 1985).

Pharmaceutical Analysis and Monitoring : The development of sensors and analytical methods for monitoring Triamterene and its derivatives in pharmaceutical preparations and biological samples is a significant application. This includes the use of high-performance liquid chromatography and other techniques for the identification and quantitation of Triamterene in various samples (Karimi et al., 2019; White et al., 1994; Grebian et al., 1976).

properties

IUPAC Name |

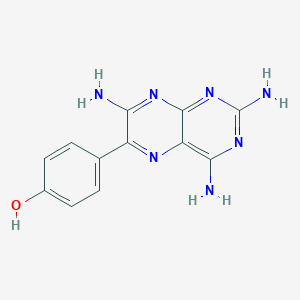

4-(2,4,7-triaminopteridin-6-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N7O/c13-9-7(5-1-3-6(20)4-2-5)16-8-10(14)18-12(15)19-11(8)17-9/h1-4,20H,(H6,13,14,15,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJVMSASTUDLGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00876722 | |

| Record name | 2,4,7-PTERIDINETRIAMINE, 6-(4-HYDROXYPHENYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00876722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy Triamterene | |

CAS RN |

1226-52-4 | |

| Record name | 4-Hydroxytriamterene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001226524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,7-PTERIDINETRIAMINE, 6-(4-HYDROXYPHENYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00876722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-HYDROXYTRIAMTERENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPP1C921EF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

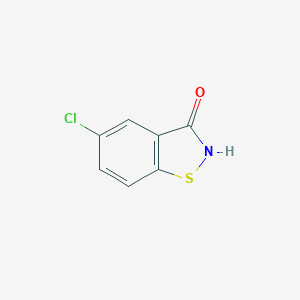

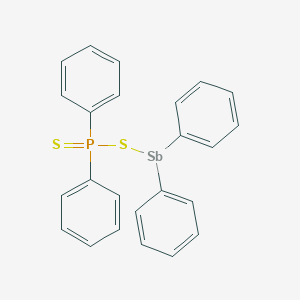

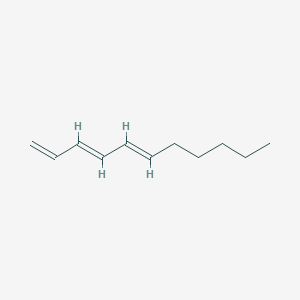

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-2-(p-tolylamino)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B19394.png)

![2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B19423.png)